

The Discovery and History of Perforin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perforin*

Cat. No.: *B101638*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perforin, a cornerstone of cellular immunity, is a pore-forming protein wielded by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virally infected and malignant cells. This technical guide provides an in-depth exploration of the discovery and history of perforin, detailing the seminal experiments that unveiled its existence and function. We present a comprehensive overview of the key scientists and their contributions, alongside detailed experimental protocols for the isolation, purification, and functional characterization of this critical cytolytic protein. Quantitative data from pivotal studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this essential molecule in immunology and its potential as a therapeutic target.

Introduction

The immune system's ability to distinguish and eliminate compromised host cells is a fundamental process for maintaining health. A key mechanism in this defense is contact-dependent cytotoxicity, mediated by specialized immune cells. The discovery of perforin in the mid-1980s revolutionized our understanding of how these cells deliver a lethal hit to their targets. Perforin's ability to form pores in the cell membrane of target cells provides a direct route for the entry of pro-apoptotic granzymes, initiating a cascade of events leading to cell death. This guide traces the scientific journey from the initial observations of lymphocyte-

mediated killing to the molecular characterization of perforin and its central role in immune surveillance.

The Discovery of Perforin: A Historical Perspective

The concept of a pore-forming mechanism in lymphocyte-mediated cytotoxicity emerged from early electron microscopy studies that revealed "lesions" or "holes" on the surface of target cells attacked by CTLs and NK cells. These structures were reminiscent of the membrane attack complex (MAC) of the complement system.

In 1985, the independent work of two research groups provided the first direct evidence for a pore-forming protein isolated from cytotoxic lymphocytes.

- Jürg Tschopp and Denis Masson at the University of Lausanne, Switzerland, isolated a lytic, pore-forming protein from the granules of a cytolytic T-cell line.^[1] They named this 66 kDa protein "perforin."^[1] Their experiments demonstrated that in the presence of Ca²⁺, isolated perforin could polymerize and form tubular structures with inner diameters ranging from 6 to 16 nm, inserting themselves into lipid bilayers.^[1]
- Concurrently, Eckhard R. Podack and his colleagues at the New York Medical College made similar groundbreaking discoveries. Their work also identified a 72- to 75-kDa protein from the granules of cytolytic T-lymphocytes, which they termed "perforin 1" (P1).^{[2][3][4]} They showed that this protein was responsible for the Ca²⁺-dependent cytolytic activity of the granules and formed membrane lesions of approximately 160 Å in diameter on erythrocytes.^{[2][3][4]}

John Ding-E Young and his collaborators, including Chau-Ching Liu, at the Rockefeller University, further elucidated the structure and function of perforin.^{[5][6][7]} Their research highlighted the structural and functional similarities between perforin and the components of the complement membrane attack complex, particularly C9.^[6] This work solidified the concept of a shared evolutionary origin for these pore-forming proteins of the immune system.

The development of perforin-deficient mice in the mid-1990s provided definitive proof of its essential role in cell-mediated cytotoxicity.^{[5][8]} These mice were unable to clear certain viral infections and showed an increased susceptibility to tumors, underscoring the critical role of perforin in immune surveillance.^{[9][10]}

The Molecular and Functional Characteristics of Perforin

Perforin is a glycoprotein with a molecular weight of approximately 67 kDa.[\[11\]](#) It is stored in the cytotoxic granules of CTLs and NK cells in a monomeric, inactive form. Upon recognition of a target cell, these granules are released into the immunological synapse. The neutral pH and high Ca²⁺ concentration in the synapse trigger a conformational change in perforin, leading to its insertion into the target cell membrane and subsequent polymerization into a pore.[\[12\]](#)

Perforin Structure and Pore Formation

The perforin monomer consists of several domains, including a MACPF (Membrane Attack Complex/Perforin) domain, an EGF-like domain, and a C2 domain.[\[13\]](#) The C2 domain is responsible for the initial Ca²⁺-dependent binding to the phospholipid membrane of the target cell.[\[13\]](#) Following membrane binding, the MACPF domain undergoes a significant conformational change, leading to the insertion of amphipathic helices into the lipid bilayer. Multiple perforin monomers then oligomerize to form a large, cylindrical pore.

The size of the perforin pore can vary, with reported diameters of up to 20 nm.[\[5\]](#)[\[14\]](#) A pore is estimated to be composed of approximately 20-22 perforin monomers.[\[14\]](#)[\[15\]](#)[\[16\]](#) This large pore disrupts the osmotic balance of the target cell and, crucially, allows the passage of granzymes into the cytoplasm.

The Role of Perforin in Granzyme-Mediated Apoptosis

While high concentrations of perforin can directly lyse cells through osmotic disruption, its primary physiological role is to facilitate the entry of granzymes into the target cell. Granzymes are a family of serine proteases that, once inside the cell, activate apoptotic pathways. Granzyme B, for instance, can cleave and activate caspases, key executioners of apoptosis, and also cleave other substrates such as Bid, leading to mitochondrial damage.[\[17\]](#)[\[18\]](#) The perforin pore provides a direct conduit for granzymes to reach their intracellular targets, ensuring the efficient elimination of the compromised cell.

Quantitative Data on Perforin Activity

The following tables summarize key quantitative data from seminal studies on perforin.

Table 1: Physical and Functional Properties of Perforin

Parameter	Value	Reference
Molecular Weight	66-75 kDa	[1][2][3][4]
Pore Diameter	5-20 nm	[5][14]
Number of Monomers per Pore	~20-22	[14][15][16]
Ca ²⁺ Requirement for Activity	Yes	[1][2][3][4][12]

Table 2: Lytic Activity of Purified Perforin

Perforin Concentration	Target Cell Type	% Lysis	Reference
70 ng/ml (HDL inhibited)	Erythrocytes	Inhibition of lysis	[19]
2.2 x 10 ⁻⁷ M (Calreticulin inhibited)	Not Specified	Complete block of lysis	[20]
8.8 x 10 ⁻⁷ M (Recombinant Calreticulin)	Not Specified	Block of lysis	[20]

Note: The lytic activity of perforin is highly dependent on the experimental conditions, including the target cell type, purity of the perforin preparation, and the presence of inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in perforin research.

Isolation and Purification of Perforin from Cytotoxic Lymphocytes

This protocol is based on the methods described by Tschopp, Masson, and Podack.[1][2][3][4][21]

Objective: To isolate and purify active perforin from the granules of cytotoxic T lymphocytes or NK cells.

Materials:

- Cultured cytotoxic T-cell line (e.g., CTLL-R8) or NK cell line.
- Nitrogen cavitation bomb.
- Percoll density gradient solutions.
- High-salt extraction buffer (e.g., 1 M NaCl).
- Gel filtration chromatography column (e.g., TSK 4000).
- Ion-exchange chromatography column.
- Bradford assay reagents for protein quantification.
- SDS-PAGE reagents.

Procedure:

- Cell Culture and Harvest: Culture CTL or NK cells to a high density. Harvest the cells by centrifugation.
- Cell Disruption: Resuspend the cell pellet in a hypotonic buffer and disrupt the cells using a nitrogen cavitation bomb. This method gently lyses the cells while leaving the granules intact.
- Granule Isolation: Layer the cell lysate onto a continuous Percoll density gradient and centrifuge at high speed. The dense cytotoxic granules will form a distinct band.
- Granule Lysis and Protein Extraction: Collect the granule fraction and lyse the granules to release their contents. Extract the proteins using a high-salt buffer.
- Gel Filtration Chromatography: Apply the extracted proteins to a gel filtration column to separate proteins based on size. Collect fractions and assay for lytic activity. Perforin will elute as a single peak.

- Ion-Exchange Chromatography: Further purify the perforin-containing fractions using ion-exchange chromatography to remove any remaining contaminants.
- Purity Assessment and Quantification: Assess the purity of the isolated perforin by SDS-PAGE. Quantify the protein concentration using a Bradford assay.

Perforin-Mediated Hemolysis Assay

Objective: To determine the lytic activity of purified perforin using red blood cells (erythrocytes) as target cells.

Materials:

- Purified perforin.
- Sheep red blood cells (SRBCs).
- Calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺).
- Spectrophotometer.

Procedure:

- Prepare SRBCs: Wash SRBCs several times in a calcium-free buffer to remove any plasma components.
- Assay Setup: In a microtiter plate, serially dilute the purified perforin in a calcium-containing buffer.
- Incubation: Add a fixed number of SRBCs to each well. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
- Lysis Quantification: Centrifuge the plate to pellet the intact SRBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
- Data Analysis: Calculate the percentage of hemolysis for each perforin concentration relative to a positive control (100% lysis with a detergent) and a negative control (spontaneous lysis).

without perforin).

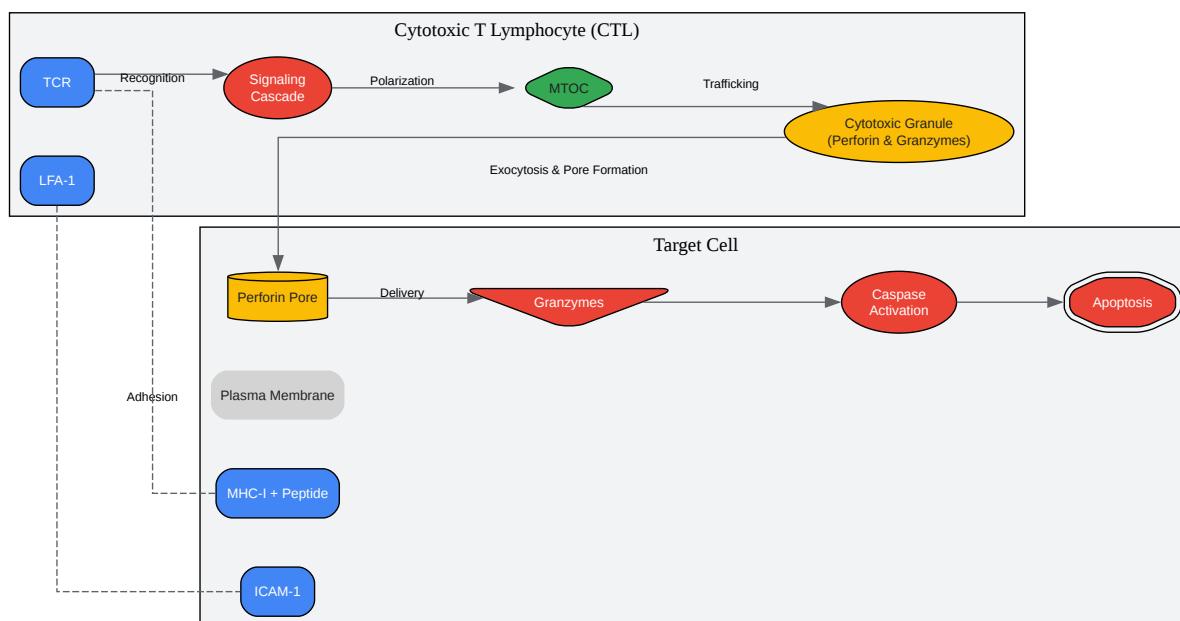
Intracellular Perforin Staining by Flow Cytometry

This protocol is a general guide for detecting intracellular perforin in lymphocytes.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Objective: To quantify the percentage of lymphocytes expressing perforin and the relative amount of perforin per cell.

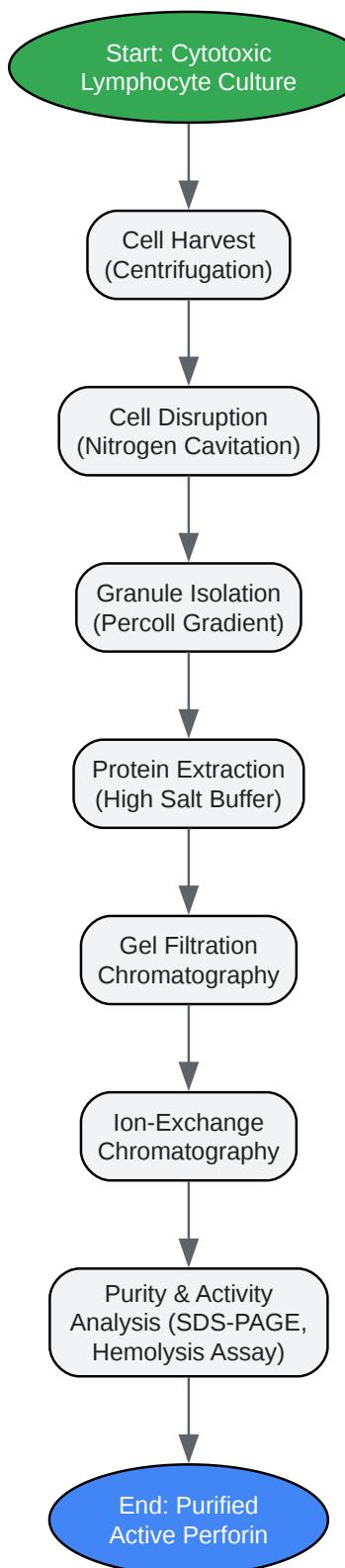
Materials:

- Peripheral blood mononuclear cells (PBMCs) or cultured lymphocytes.
- Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56).
- Fixation/Permeabilization buffer kit.
- Fluorescently labeled anti-perforin antibody.
- Flow cytometer.


Procedure:

- **Cell Preparation:** Prepare a single-cell suspension of lymphocytes.
- **Surface Staining:** Incubate the cells with fluorescently labeled antibodies against surface markers to identify specific lymphocyte populations (e.g., CTLs, NK cells).
- **Fixation and Permeabilization:** Wash the cells and then fix and permeabilize them according to the manufacturer's instructions. This step is crucial for allowing the anti-perforin antibody to enter the cells.
- **Intracellular Staining:** Incubate the fixed and permeabilized cells with a fluorescently labeled anti-perforin antibody.
- **Flow Cytometry Analysis:** Wash the cells and acquire the data on a flow cytometer.

- Data Analysis: Gate on the lymphocyte populations of interest based on their surface markers. Analyze the expression of perforin within these populations.


Visualizing Perforin-Related Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to perforin.

[Click to download full resolution via product page](#)

Caption: CTL-mediated killing via the perforin-granzyme pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of perforin from cytotoxic lymphocytes.

Conclusion and Future Directions

The discovery of perforin was a landmark achievement in immunology, providing a molecular explanation for how cytotoxic lymphocytes eliminate their targets. From its initial identification to the detailed characterization of its structure and function, research on perforin has been instrumental in shaping our understanding of cell-mediated immunity. The development of perforin-deficient animal models has unequivocally demonstrated its critical role in host defense against infections and cancer.

Current and future research continues to explore the intricate regulation of perforin expression and activity, as well as its role in various diseases, including autoimmune disorders and immunodeficiencies. Furthermore, the central role of perforin in tumor cell killing has made it a key focus in the development of novel cancer immunotherapies. A deeper understanding of the mechanisms governing perforin function will undoubtedly pave the way for new therapeutic strategies that can modulate its activity for the treatment of a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation of a lytic, pore-forming protein (perforin) from cytolytic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and biochemical and functional characterization of perforin 1 from cytolytic T-cell granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and biochemical and functional characterization of perforin 1 from cytolytic T-cell granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Perforin: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perforin-dependent and -independent pathways of cytotoxicity mediated by lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perforin and lymphocyte-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morphologic and functional characterization of perforin-deficient lymphokine-activated killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic T lymphocyte-induced killing in the absence of granzymes A and B is unique and distinct from both apoptosis and perforin-dependent lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perforin-Mediated Cytotoxicity Is Critical for Surveillance of Spontaneous Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. To Kill But Not Be Killed: Controlling the Activity of Mammalian Pore-Forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The pore conformation of lymphocyte perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. columbia.edu [columbia.edu]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of the lytic activity of perforin by lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Perforin lytic activity is controlled by calreticulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isolation of cytotoxic T cell and NK granules and purification of their effector proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current Flow Cytometric Assays for the Screening and Diagnosis of Primary HLH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow Cytometry Protocol | Abcam [abcam.com]
- 24. A method for detecting intracellular perforin in mouse lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of Perforin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101638#discovery-and-history-of-perforin-protein>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com